molecular formula C15H16FN3O3 B2785744 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2094532-82-6

1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2785744
CAS No.: 2094532-82-6
M. Wt: 305.309
InChI Key: QFMNPFAOZWDYCQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including a fluorine atom, a nitro group, and a nitrile group

Properties

IUPAC Name

1-(2-fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-15(2)6-3-7-18(13(15)9-17)14(20)11-5-4-10(19(21)22)8-12(11)16/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNPFAOZWDYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, starting with the preparation of the core piperidine structure. The nitration and fluorination steps are crucial in introducing the nitro and fluorine groups, respectively. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the nitro group and the nitrile group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: Use in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The presence of the nitro group and the nitrile group allows the compound to engage in specific binding interactions, influencing biological processes or chemical reactions.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrobenzoyl)-piperidine

  • 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine

  • 1-(2-Fluoro-4-nitrobenzoyl)-4-methylpiperidine

Uniqueness: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds. These differences can be leveraged in various applications, making it a valuable compound in scientific research and industry.

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